molecular formula C8H9BrINO B13984333 2-Bromo-6-iodo-3-isopropoxypyridine

2-Bromo-6-iodo-3-isopropoxypyridine

Cat. No.: B13984333
M. Wt: 341.97 g/mol
InChI Key: JYEVBOIWTFEXGK-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-3-(1-methylethoxy)pyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and iodine atoms at the 2 and 6 positions, respectively, and a 1-methylethoxy group at the 3 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine can be achieved through a multi-step process involving the functionalization of a pyridine ring. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitably substituted pyridine derivative.

    Etherification: The 1-methylethoxy group can be introduced at the 3-position through an etherification reaction using an appropriate alkylating agent, such as isopropyl alcohol, in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for drug discovery and development. It can be used to synthesize bioactive molecules that target specific biological pathways.

Industry: In the chemical industry, 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with desirable properties for various applications.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • 2-Bromo-6-iodo-3-methoxypyridine
  • 2-Bromo-5-iodopyridin-3-amine
  • 3-Bromo-2,6-diiodo-5-methoxypyridine

Comparison: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is unique due to the presence of the 1-methylethoxy group at the 3-position, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility and stability, making it suitable for specific applications.

Properties

Molecular Formula

C8H9BrINO

Molecular Weight

341.97 g/mol

IUPAC Name

2-bromo-6-iodo-3-propan-2-yloxypyridine

InChI

InChI=1S/C8H9BrINO/c1-5(2)12-6-3-4-7(10)11-8(6)9/h3-5H,1-2H3

InChI Key

JYEVBOIWTFEXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=C(C=C1)I)Br

Origin of Product

United States

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